molecular formula C10H19ClN2O4S B2889616 Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate CAS No. 2287247-44-1

Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate

Cat. No.: B2889616
CAS No.: 2287247-44-1
M. Wt: 298.78
InChI Key: YERFHBXYPCZIBE-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a methyl group at the 2S position, and a chlorosulfonyl substituent at the 4-position. This compound is pivotal in medicinal chemistry for its versatility as an intermediate in synthesizing bioactive molecules. The chlorosulfonyl group acts as a reactive handle for nucleophilic substitutions, while the tert-butyl carbamate enhances solubility and stability during synthetic workflows .

Properties

IUPAC Name

tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERFHBXYPCZIBE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate typically involves several steps. Initially, the base piperazine structure is constructed, after which a chlorosulfonyl group is introduced via a chlorosulfonation reaction. Finally, the tert-butyl ester is formed through esterification with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes, though optimized for large-scale efficiency. This involves high-yield chlorosulfonation and esterification processes, often employing continuous flow techniques and advanced catalytic systems to maximize output and minimize waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution, forming various derivatives with different nucleophiles.

  • Oxidation and Reduction: The compound may participate in redox reactions, particularly affecting the piperazine ring or the sulfonyl group.

  • Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions, producing the corresponding carboxylic acid.

Common Reagents and Conditions Used

  • Substitution: Nucleophiles like amines, alcohols, and thiols under basic conditions.

  • Oxidation/Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride.

  • Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

  • Substituted derivatives of the original compound.

  • Carboxylic acids and sulfonic acid derivatives post-hydrolysis.

Scientific Research Applications

Chemistry: Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is often used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a versatile building block in medicinal chemistry.

Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential use as enzyme inhibitors or receptor modulators. Its distinct structure can interact with biological macromolecules, impacting various cellular processes.

Industry: The compound is also significant in industrial applications, particularly in the manufacture of pharmaceuticals and agrochemicals. Its reactivity allows for the synthesis of active pharmaceutical ingredients and pesticide intermediates.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The chlorosulfonyl group can form covalent bonds with active site residues in enzymes, inhibiting their function. The tert-butyl and piperazine moieties contribute to the compound's overall stability and bioavailability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperazine derivatives:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate 2S-methyl, 4-chlorosulfonyl Reactive intermediate for sulfonamide formation; potential protease inhibitor scaffold
tert-Butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethylpiperazine-1-carboxylate 2R,6S-dimethyl, 4-(4-aminophenyl) Aromatic amine for targeting GPCRs; enhanced rigidity due to dual methyl groups
tert-Butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate (2k) 3-(4-(pyridin-2-yl)phenyl) Chelation and hydrogen bonding via pyridine; kinase inhibitor candidate
tert-Butyl 4-propargylpiperazine-1-carboxylate 4-propargyl Click chemistry applications; alkyne-azide cycloaddition compatibility
tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate 4-aryl-sulfonyl (bromo, trifluoromethoxy) High lipophilicity for CNS penetration; halogen bonding in crystallography
tert-Butyl 4-methylpiperazine-1-carboxylate 4-methyl Simple hydrophobic analog; base structure for combinatorial libraries
tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate Azetidine ring, 3-hydroxy Compact ring for conformational restriction; polar hydroxyl enhances solubility

Structural and Conformational Analysis

  • Comparatively, tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethylpiperazine-1-carboxylate () exhibits dual methyl groups, enforcing a rigid chair conformation .
  • Azetidine vs. Piperazine : Azetidine derivatives () feature a smaller, more strained ring, enhancing hydrogen bonding via hydroxyl groups but reducing rotational freedom compared to piperazine .

Biological Activity

Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate, identified by CAS number 2287247-44-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H19ClN2O4S
  • Molecular Weight : 298.7869 g/mol
  • SMILES Notation : C[C@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its role as a potential therapeutic agent. The compound's structural features suggest it may interact with specific biological targets, leading to various pharmacological effects.

  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or metabolic disorders.
  • Antimicrobial Activity : Some research suggests that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown promising results against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicitySignificant cytotoxic effects on cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells at micromolar concentrations. This suggests that the compound could be further developed as a chemotherapeutic agent.

Research Findings

Recent findings highlight the importance of further research into the pharmacokinetics and pharmacodynamics of this compound. Studies are ongoing to elucidate its mechanism of action and optimize its structure for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. Critical steps include sulfonylation at the 4-position using chlorosulfonic acid derivatives and stereoselective introduction of the methyl group at the 2S position. Reaction optimization requires strict temperature control (0–25°C), anhydrous solvents (e.g., dichloromethane or THF), and catalysts like triethylamine to neutralize HCl byproducts .
  • Data Validation : Intermediate purity is confirmed via TLC (Rf values) and HPLC (≥95% purity). Final product characterization uses 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming structure and purity?

  • Methodology :

  • NMR Spectroscopy : Key peaks include the tert-butyl group (δ ~1.4 ppm in 1^1H NMR; δ ~28 ppm in 13^13C NMR) and chlorosulfonyl signals (δ ~3.5–4.0 ppm for piperazine protons) .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 311.83 (calculated for C11_{11}H21_{21}ClN2_2O4_4S) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity ≥98% .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a versatile intermediate for synthesizing sulfonamide-containing drugs. Its chlorosulfonyl group enables nucleophilic substitution with amines, forming bioactive molecules targeting enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but may require post-reaction purification via silica gel chromatography .
  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation, reducing side-product formation .
  • Kinetic Monitoring : In-situ IR spectroscopy tracks sulfonylation progress by observing carbonyl band shifts (~1750 cm1^{-1}) .

Q. How does stereochemistry at the 2S position influence biological activity?

  • Methodology :

  • Enantiomeric Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers to assess individual bioactivity .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict enhanced binding affinity of the 2S configuration to targets like serotonin receptors due to optimal spatial alignment .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME calculate logP (~2.5), aqueous solubility (LogS = -3.2), and blood-brain barrier permeability (BBB+ score) .
  • Metabolic Stability : CYP450 enzyme interaction profiles are modeled using Schrödinger’s MetaSite .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodology :

  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H-13^13C couplings to resolve overlapping signals (e.g., piperazine ring protons) .
  • X-ray Crystallography : Single-crystal structures (e.g., CCDC deposition) validate stereochemical assignments and hydrogen-bonding networks .

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